![molecular formula C8H10N4 B2666762 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine CAS No. 1554425-57-8](/img/structure/B2666762.png)
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a chemical compound with the CAS Number: 1554425-57-8 . It has a molecular weight of 162.19 . The compound is pale-yellow to yellow-brown solid in its physical form . Its IUPAC name is 1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethan-1-amine .
Physical And Chemical Properties Analysis
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.19 .Scientific Research Applications
Inhibition of c-Met/VEGFR-2 Kinases
A study has shown that derivatives of [1,2,4]triazolo[4,3-a]pyrazine, a similar compound to the one , have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . These compounds showed satisfactory activity compared with the lead compound foretinib .
Antiproliferative Activities
The same study also evaluated these compounds for their antiproliferative activities against three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Inhibition of Cell Growth
One of the compounds inhibited the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . It also induced the late apoptosis of A549 cells .
Intervention on Intracellular c-Met Signaling
The compound’s intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .
Inhibition of the Expression of c-Met and VEGFR-2
Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Potential Antimalarial Agents
Another study designed a virtual library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment for the development of new and potent antimalarial drugs . Two compounds showed good in vitro antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .
properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)7-3-2-4-12-5-10-11-8(7)12/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLXONBZFVJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN2C1=NN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.